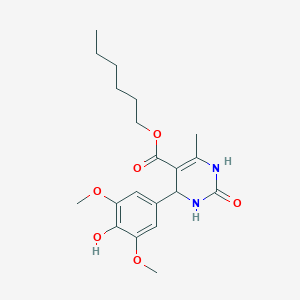
4-(Pentyloxy)benzyl carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE is an organic compound characterized by its unique structure, which includes a pentyl group attached to a phenyl ring through an oxygen atom, a sulfanyl group, and a methanimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE typically involves multiple steps. One common method starts with the preparation of 4-(pentyloxy)benzyl chloride, which is then reacted with thiourea to form the corresponding thiouronium salt. This intermediate is subsequently treated with an appropriate base to yield the desired methanimidamide compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance the production process.
化学反応の分析
Types of Reactions
({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methanimidamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
類似化合物との比較
Similar Compounds
({[4-(BUTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE: Similar structure but with a butyl group instead of a pentyl group.
({[4-(HEXYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE: Similar structure but with a hexyl group instead of a pentyl group.
Uniqueness
({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The pentyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and proteins. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H20N2OS |
|---|---|
分子量 |
252.38 g/mol |
IUPAC名 |
(4-pentoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-17-13(14)15/h5-8H,2-4,9-10H2,1H3,(H3,14,15) |
InChIキー |
GWQPPHVDGYSKRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)CSC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


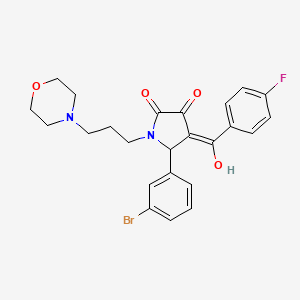
![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11629793.png)
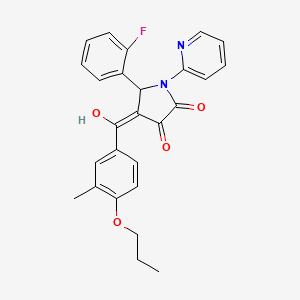
![(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11629798.png)
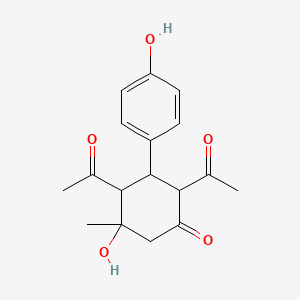
![4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629806.png)
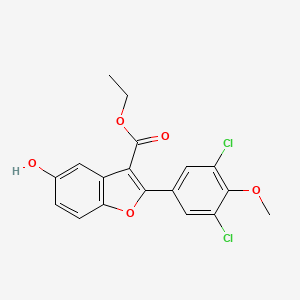
![2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629819.png)
![3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)
![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
methanolate](/img/structure/B11629835.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
